molecular formula C16H16Cl2N4O2S B6538052 N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021214-71-0

N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No.: B6538052
CAS No.: 1021214-71-0
M. Wt: 399.3 g/mol
InChI Key: YOUOJROXOMFBPZ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 6 with a sulfanyl-linked carbamoylmethyl group bound to a 3,4-dichlorophenyl moiety. At position 3, a 2-methylpropanamide (isobutyramide) group is attached. Key functional groups include:

  • Pyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms, influencing electronic properties and hydrogen-bonding interactions.
  • 3,4-Dichlorophenyl carbamoyl: A halogenated aromatic group known for enhancing binding affinity in agrochemicals and pharmaceuticals .
  • 2-Methylpropanamide: A branched alkylamide that may contribute to metabolic stability.

Properties

IUPAC Name

N-[6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2S/c1-9(2)16(24)20-13-5-6-15(22-21-13)25-8-14(23)19-10-3-4-11(17)12(18)7-10/h3-7,9H,8H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUOJROXOMFBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Sulfonamide Derivatives ()

Compounds in this class share aryl carbamoyl and sulfonamide/sulfanyl groups but differ in core heterocycles and substitution patterns.

Compound Name Core Structure Key Substituents Biological Activity GI50 (µM) Selectivity
Compound 21 (N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide) Pyridine 4-Chlorophenyl carbamoyl, 3,4-dichlorophenyl piperazine Anticancer (leukemia, colon cancer, melanoma) 13.6–14.9 High
Compound 26 (N-[(3,4-dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide) Pyridine 3,4-Dichlorophenyl carbamoyl, trimethylpyrazole Structural data reported (IR, NMR), activity not specified
Target Compound Pyridazine 3,4-Dichlorophenyl carbamoylmethyl sulfanyl, 2-methylpropanamide Unknown (structural analog of pyridine sulfonamides)

Key Observations :

  • Heterocycle Impact : Pyridazine’s dual nitrogen atoms may alter electronic distribution compared to pyridine, affecting receptor binding or solubility.
  • Sulfanyl vs. Sulfonamide : The target compound’s sulfanyl group reduces polarity relative to sulfonamides in Compounds 21 and 26, which could improve blood-brain barrier penetration .
Dichlorophenyl Propanamide Derivatives ()

Agrochemical analogs highlight the role of the dichlorophenyl-propanamide motif:

Compound Name Structure Application
Propanil (N-(3,4-dichlorophenyl)propanamide) Simple propanamide linked to 3,4-dichlorophenyl Herbicide (ACCase inhibitor)
Target Compound Pyridazine core with extended sulfanyl-carbamoyl chain Unknown (structural features suggest potential dual agrochemical/pharmaceutical use)

Key Observations :

  • Structural Complexity : The target compound’s pyridazine-sulfanyl-carbamoyl architecture introduces rigidity and functional diversity absent in propanil, which may expand its mechanistic scope beyond herbicidal activity.
Piperazine and Pyrazole Derivatives ()
  • Compound 21 incorporates a piperazine ring linked to 3,4-dichlorophenyl, a feature associated with sigma receptor modulation in .
  • Compound 26 includes a trimethylpyrazole group, which may mimic heteroaromatic interactions seen in kinase inhibitors.

Activity Implications :

  • Piperazine moieties in sigma ligands (e.g., N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol) regulate dopamine release, suggesting the target compound’s dichlorophenyl group could similarly interact with neural receptors .

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